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Introduction
Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-

Trp-Thr (LVVYPWT).[1] First isolated from bovine spinal cord, it is a member of the hemorphin

family of peptides.[1] Spinorphin has garnered significant interest within the scientific

community due to its role as a potent inhibitor of enkephalin-degrading enzymes and its

subsequent antinociceptive, antiallodynic, and anti-inflammatory properties.[1] The "TFA"

designation in Spinorphin TFA refers to the trifluoroacetate counterion, which is commonly

introduced during the solid-phase synthesis and purification process of the peptide. This

technical guide provides an in-depth overview of the structure, synthesis, and biological activity

of Spinorphin TFA, with a focus on its mechanism of action and relevant experimental

protocols.

Structure and Physicochemical Properties
Spinorphin is a heptapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-

Tryptophan-Threonine. The trifluoroacetate (TFA) salt of Spinorphin is the common form

available for research purposes, resulting from its purification by reverse-phase high-

performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.[2][3]

Table 1: Physicochemical Properties of Spinorphin
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Property Value

Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)

Molecular Formula C45H64N8O10

Molecular Weight 877.05 g/mol

Form Trifluoroacetate salt

Biological Activity and Mechanism of Action
Spinorphin exhibits a range of biological activities, primarily centered around its ability to

modulate pain and inflammation. Its mechanisms of action involve the inhibition of key

enzymes and interaction with specific cell surface receptors.

Inhibition of Enkephalin-Degrading Enzymes
Spinorphin is a potent inhibitor of several enzymes responsible for the degradation of

endogenous opioid peptides, such as enkephalins.[1] By inhibiting these enzymes, Spinorphin

prolongs the analgesic effects of enkephalins.

Table 2: Inhibitory Activity of Spinorphin against Enkephalin-Degrading Enzymes

Enzyme IC50 (µg/mL)

Aminopeptidase N (APN) 3.3

Dipeptidyl Peptidase III (DPP3) 1.4

Angiotensin-Converting Enzyme (ACE) 2.4

Neutral Endopeptidase (NEP) 10

Data obtained from studies on enzymes purified from monkey brain.

Antagonism of the P2X3 Receptor
A key mechanism underlying the antinociceptive effects of Spinorphin is its potent and selective

antagonism of the P2X3 receptor.[4] P2X3 receptors are ATP-gated ion channels
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predominantly expressed on nociceptive sensory neurons.[5][6][7] When tissues are damaged,

ATP is released and binds to P2X3 receptors, leading to cation influx, depolarization, and the

transmission of pain signals.[5][6][7] Spinorphin blocks this process, thereby reducing pain

perception.

Table 3: Antagonistic Activity of Spinorphin at the Human P2X3 Receptor

Parameter Value

IC50 8.3 pM

Data from a two-electrode voltage clamp assay with recombinant human P2X3 receptors

expressed in Xenopus oocytes.[4]

Interaction with the Prostaglandin F2α Receptor (FP1
Receptor)
Spinorphin has also been reported to act as a weak partial agonist/antagonist of the

prostaglandin F2α receptor (FP1 receptor).[1] The FP1 receptor is a G-protein coupled receptor

that, upon activation by its ligand prostaglandin F2α, can mediate various physiological effects,

including inflammation and smooth muscle contraction.[8] The precise contribution of this

interaction to the overall pharmacological profile of Spinorphin requires further investigation.

Signaling Pathways
The biological effects of Spinorphin are mediated through its modulation of specific signaling

pathways. The following diagrams illustrate the key pathways involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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